Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene-based derivative featuring a methyl ester at position 2, a benzylsulfonyl-substituted butanamido group at position 3, and a fused benzene ring.
Properties
IUPAC Name |
methyl 3-(4-benzylsulfonylbutanoylamino)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-27-21(24)20-19(16-10-5-6-11-17(16)28-20)22-18(23)12-7-13-29(25,26)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFDYWQGSLEZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the benzylsulfonyl group: This step often involves the use of benzylsulfonyl chloride in the presence of a base like triethylamine to form the sulfonylated intermediate.
Amidation reaction: The butanamido group is introduced through an amidation reaction, typically using butanoyl chloride and an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: Benzo[b]thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound’s biological activity makes it a candidate for studying cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Research Findings
Substituent Position Matters : Halogenation at position 4 (e.g., bromine) vs. position 3 (e.g., chlorine) significantly alters electronic properties and crystallinity .
Sulfonyl Groups Enhance Target Binding : Sulfonyl-containing derivatives exhibit improved inhibitory activity in biological assays, likely due to hydrophobic and polar interactions .
Synthetic Flexibility : Coupling reactions with amines or alcohols allow modular derivatization of the benzo[b]thiophene core, enabling rapid SAR studies .
Biological Activity
Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a benzo[b]thiophene core, a carboxylate group, and a benzylsulfonamide moiety. The synthesis typically involves multi-step reactions, including the formation of the benzo[b]thiophene ring followed by the introduction of the sulfonamide and carboxylate functionalities.
Synthetic Route Overview
- Formation of Benzo[b]thiophene : The initial step involves the cyclization of appropriate precursors under acidic or basic conditions.
- Sulfonamide Formation : Reaction with benzylsulfonyl chloride in the presence of a base forms the sulfonamide linkage.
- Carboxylate Introduction : The final step introduces the carboxylate group through esterification or similar reactions.
Antimicrobial Properties
Research indicates that derivatives of benzo[b]thiophene, including this compound, exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis (MTB). Studies have shown that related compounds possess minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against different strains of MTB .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 7b | 2.73 | MDR-MTB |
| 8c | 0.60 | Dormant BCG |
| 8g | 0.61 | Dormant BCG |
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays have demonstrated low cytotoxicity against human cancer cell lines such as HeLa cells, suggesting a favorable selectivity index for potential therapeutic applications . The mechanism involves inhibition of specific enzymes critical for cancer cell proliferation.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzymes involved in metabolic pathways, thereby inhibiting their function.
- Binding Affinity : The structural features enhance binding affinity to target proteins, which may include enzymes like DprE1 that are crucial for MTB survival .
Case Studies and Research Findings
- Study on Antitubercular Activity : A study published in PMC highlighted the efficacy of benzo[b]thiophene derivatives against MDR strains of MTB, establishing a correlation between structural modifications and enhanced biological activity .
- Anticancer Research : Another investigation focused on the anticancer potential of benzothiophene derivatives, demonstrating their ability to induce apoptosis in cancer cells while maintaining low toxicity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
